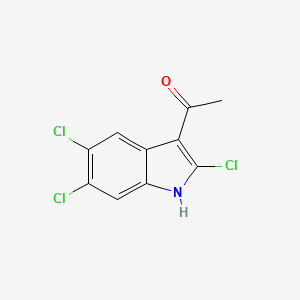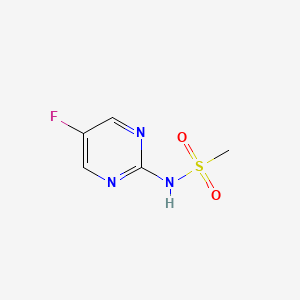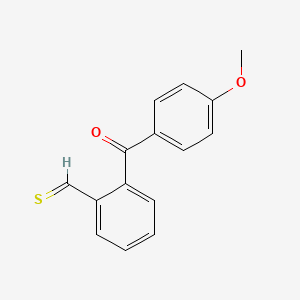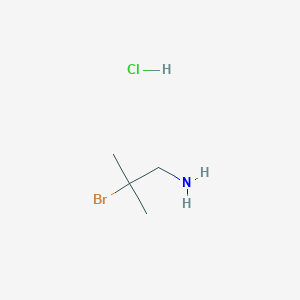
2-Bromo-2-methylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine derivative and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methylpropan-1-amine. The reaction is carried out in the presence of a brominating agent such as hydrobromic acid or bromine. The reaction conditions usually include a solvent like acetic acid or water, and the reaction is performed at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same bromination reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-methylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, water, and alcohols. The reactions are typically carried out in polar solvents.
Elimination Reactions: Reagents such as sodium or potassium hydroxide in ethanol are used, and the reaction is performed under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-methylpropan-1-amine derivatives.
Elimination Reactions: The major product is 2-methylpropene.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrochloride involves its reactivity as a brominated amine. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound can also form carbocations, which are intermediates in many organic reactions. These carbocations can then react with nucleophiles to form various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-methylpropan-1-amine hydrochloride
- 2-Iodo-2-methylpropan-1-amine hydrochloride
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
Uniqueness
2-Bromo-2-methylpropan-1-amine hydrochloride is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methoxy counterparts. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical transformations.
Eigenschaften
Molekularformel |
C4H11BrClN |
|---|---|
Molekulargewicht |
188.49 g/mol |
IUPAC-Name |
2-bromo-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
InChI-Schlüssel |
FFALRUITWIBIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


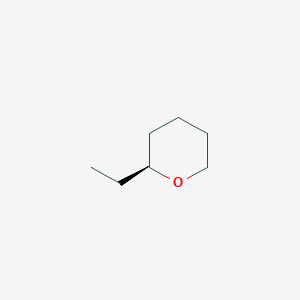
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
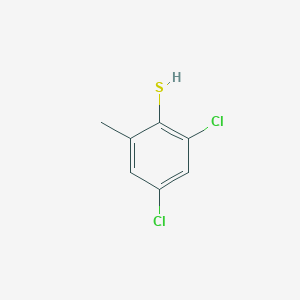

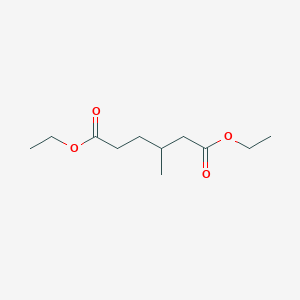
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
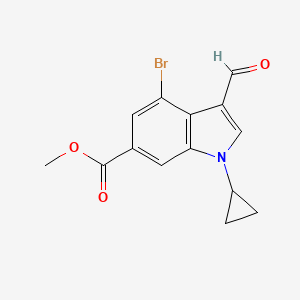

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
